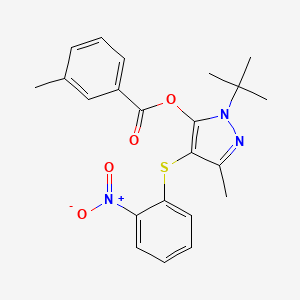
2-ethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a naphthamide core, which is known for its stability and versatility in chemical reactions. The presence of the tetrazole ring and the p-tolyl group further enhances its chemical properties, making it a valuable subject for study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the p-Tolyl Group: The p-tolyl group is introduced via a Friedel-Crafts alkylation reaction, using p-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Naphthamide Core: The naphthamide core is synthesized by reacting 1-naphthylamine with ethyl chloroformate in the presence of a base like triethylamine.
Final Coupling Reaction: The final step involves coupling the tetrazole and naphthamide intermediates under mild conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-ethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles like hydroxide ions can replace the ethoxy group with a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Alcohols
Aplicaciones Científicas De Investigación
2-ethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-ethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to mimic the carboxylate group, allowing the compound to bind to enzymes and receptors that recognize carboxylates. This binding can inhibit or modulate the activity of these enzymes, leading to various biological effects. The naphthamide core provides stability and enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- 2-ethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- 2-ethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)acetamide
Uniqueness
Compared to similar compounds, 2-ethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide stands out due to the presence of the tetrazole ring, which imparts unique chemical and biological properties
Propiedades
IUPAC Name |
2-ethoxy-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-3-29-19-13-10-16-6-4-5-7-18(16)21(19)22(28)23-14-20-24-25-26-27(20)17-11-8-15(2)9-12-17/h4-13H,3,14H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIXKMROQGNEBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2657092.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2657093.png)
![3-(4-BROMOBENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2657095.png)



![N-(3-chlorophenyl)-2-({6-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2657101.png)


